(R)-2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)acetic acid
Beschreibung
Molecular Architecture and Stereochemical Configuration
(R)-2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)acetic acid is a chiral compound with a molecular formula of $$ \text{C}{21}\text{H}{21}\text{NO}_4 $$ and a molecular weight of 351.4 g/mol. Its structure comprises a pyrrolidine ring substituted at the 2-position with an acetic acid moiety and a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the 1-position (Figure 1). The stereochemical configuration at the 2-position of the pyrrolidine ring is defined as (R), which is critical for its interactions in peptide synthesis and conformational studies.
The Fmoc group, a widely used protecting group in solid-phase peptide synthesis (SPPS), enhances solubility in organic solvents and prevents undesired side reactions during coupling steps. The acetic acid side chain introduces a carboxylic acid functional group, enabling further derivatization or participation in hydrogen-bonding networks.
Table 1: Key molecular descriptors
| Property | Value |
|---|---|
| Molecular formula | $$ \text{C}{21}\text{H}{21}\text{NO}_4 $$ |
| Molecular weight | 351.4 g/mol |
| CAS RN | 193693-61-7 |
| IUPAC name | 2-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]acetic acid |
| Stereochemical configuration | (R) at C2 of pyrrolidine |
Crystallographic Analysis and Conformational Studies
X-ray crystallographic studies of related Fmoc-protected proline derivatives reveal that the pyrrolidine ring adopts a puckered conformation, with the Fmoc group occupying an equatorial position to minimize steric hindrance. While direct crystallographic data for this specific compound is limited, analogous structures suggest that the acetic acid moiety participates in intramolecular hydrogen bonds with the carbonyl oxygen of the Fmoc group, stabilizing a cis-amide conformation.
The Fmoc group’s planar fluorenyl moiety contributes to π-π stacking interactions in the solid state, as observed in similar compounds. Computational models predict a torsional angle of $$ 120^\circ $$ between the pyrrolidine ring and the Fmoc group, optimizing spatial arrangement for peptide backbone integration.
Table 2: Predicted conformational parameters
| Parameter | Value |
|---|---|
| Pyrrolidine ring puckering | C2-endo |
| Torsional angle (Fmoc-pyrrolidine) | $$ 120^\circ \pm 5^\circ $$ |
| Hydrogen bond length (O···H) | 2.1–2.3 Å |
Comparative Analysis with β-Homoproline Analogues
β-Homoproline analogues, such as Fmoc-β-homoproline ($$ \text{C}{21}\text{H}{21}\text{NO}_4 $$), feature a six-membered piperidine ring instead of the five-membered pyrrolidine ring in the target compound. This structural difference significantly impacts conformational flexibility and peptide backbone geometry:
Ring size effects :
Steric and electronic interactions :
Table 3: Structural comparison with β-homoproline
| Feature | Target Compound | β-Homoproline Analogue |
|---|---|---|
| Ring size | 5-membered pyrrolidine | 6-membered piperidine |
| Functional group at C2 | Acetic acid | Methylene |
| Peptide backbone preference | Polyproline II helix | α-helix |
| Hydrophilicity (LogP) | 2.1 | 3.4 |
Eigenschaften
IUPAC Name |
2-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)12-14-6-5-11-22(14)21(25)26-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19H,5-6,11-13H2,(H,23,24)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIGOUDZWCDFFC-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426258 | |
| Record name | [(2R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193693-61-7 | |
| Record name | [(2R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Strategic Use of Fmoc Protection in Pyrrolidine Functionalization
The fluorenylmethoxycarbonyl (Fmoc) group is integral to protecting the secondary amine of pyrrolidine during synthesis. A scalable method involves starting with (R)-proline derivatives, leveraging Mitsunobu reactions for stereochemical integrity. For instance, N-Boc-4(R)-hydroxyproline methyl ester undergoes Mitsunobu inversion with DIAD and triphenylphosphine to yield the 4(S)-isomer, which is subsequently hydrolyzed and protected with Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base . This step achieves >95% yield with minimal epimerization .
Side-Chain Elaboration via Alkylation and Carboxylation
Introducing the acetic acid side chain necessitates regioselective alkylation. A two-step protocol is widely adopted:
-
Alkylation of Fmoc-Pyrrolidine : The pyrrolidine nitrogen, protected by Fmoc, reacts with ethyl bromoacetate in the presence of potassium carbonate in dimethylformamide (DMF) at 60°C. This yields the ethyl ester intermediate with >85% efficiency .
-
Saponification to Carboxylic Acid : Hydrolysis using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (3:1) at 0°C converts the ester to the carboxylic acid. Yields exceed 90% under optimized conditions .
Table 1: Reaction Conditions for Side-Chain Introduction
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Alkylation | Ethyl bromoacetate, K₂CO₃ | DMF | 60°C | 85–90 |
| Saponification | LiOH, H₂O/THF | THF/H₂O (3:1) | 0°C → RT | 90–95 |
Temporary Metal Complexation for Selective Protection
To avoid side reactions during Fmoc installation, a Cu²⁺-mediated strategy isolates the primary amine. The pyrrolidine derivative is treated with copper(II) acetate in aqueous methanol, forming a stable complex that masks the primary amine. Fmoc-Cl is then introduced selectively to the secondary amine, followed by decomplexation with EDTA . This method achieves >98% regioselectivity, critical for maintaining the (R)-configuration .
Solid-Phase Synthesis for High-Purity Output
Industrial-scale production employs solid-phase peptide synthesis (SPPS) on 2-chlorotrityl chloride resin. Key steps include:
-
Resin Loading : (R)-proline is anchored to the resin using DIPEA in DCM, achieving 0.3 mmol/g substitution .
-
Fmoc Deprotection : 20% pyrrolidine in DMF at 80°C under microwave irradiation removes the Fmoc group in 5 minutes, minimizing diketopiperazine formation .
-
Acetic Acid Coupling : Pre-activated ethyl glycolate ester (using DIC/Oxyma) couples to the resin-bound pyrrolidine, followed by saponification .
Table 2: SPPS Parameters for Target Compound
| Parameter | Value |
|---|---|
| Resin substitution | 0.3 mmol/g |
| Deprotection time | 5 min (microwave) |
| Coupling reagent | DIC/Oxyma |
| Final purity (HPLC) | ≥98% |
Optimization of Reaction Solvents and Bases
Solvent selection profoundly impacts yield and stereochemical outcomes:
-
DCM vs. DMF : DCM minimizes racemization during Fmoc installation but requires anhydrous conditions. DMF enhances solubility for alkylation but risks carbamate formation .
-
Base Selection : DIPEA outperforms triethylamine (TEA) in Fmoc-Cl reactions, reducing side-product formation by 15% .
Industrial-Scale Challenges and Solutions
Scaling up necessitates addressing:
-
Cost Efficiency : Replacing toxic Jones reagent with TEMPO/bleach for ketone intermediate synthesis reduces waste .
-
Purification : Flash chromatography on silica gel (ethyl acetate/hexane) resolves diastereomers, while recrystallization from ethanol/water mixtures enhances purity to >99% .
Analytical Validation of Synthetic Intermediates
Critical quality control metrics include:
-
HPLC-MS : Monitors Fmoc-deprotection efficiency (retention time: 8.2 min; [M+H]⁺ = 352.4) .
-
¹H NMR : Confirms absence of epimerization (δ 4.2–4.4 ppm for Fmoc CH₂, δ 1.8–2.1 ppm for pyrrolidine ring) .
Comparative Analysis of Synthetic Routes
Table 3: Route Efficiency Comparison
| Method | Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| SPPS | 5 | 65–70 | ≥98 | High |
| Solution-Phase | 7 | 50–55 | 95–97 | Moderate |
| Cu²⁺-Mediated | 6 | 70–75 | ≥99 | High |
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols under appropriate conditions.
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) are used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Piperidine in DMF (dimethylformamide) is used for Fmoc deprotection.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Free amine after Fmoc deprotection.
Wissenschaftliche Forschungsanwendungen
Chemistry
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins due to its protected amino acid structure.
Chiral Synthesis: Acts as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology
Enzyme Studies: Utilized in the study of enzyme-substrate interactions, particularly in the context of proteases and peptidases.
Medicine
Drug Development: Serves as an intermediate in the synthesis of pharmaceutical compounds, especially those targeting neurological and inflammatory pathways.
Industry
Material Science: Employed in the development of novel materials with specific chiral properties.
Wirkmechanismus
The compound exerts its effects primarily through its role as a protected amino acid. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted side reactions. Upon deprotection, the free amine can participate in peptide bond formation. The acetic acid moiety can also engage in various chemical reactions, contributing to the compound’s versatility.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Analogues
The following table highlights key structural and functional differences between the target compound and its analogues:
Hazard Profiles
- The target compound’s safety data is less characterized compared to analogues with explicit GHS classifications .
Biologische Aktivität
(R)-2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)acetic acid, commonly referred to as Fluorenylmethoxycarbonyl (Fmoc) pyrrolidine derivative, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : (R)-2-((1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)methoxy)acetic acid
- CAS Number : 1335206-44-4
- Molecular Formula : C22H23NO5
- Molecular Weight : 381.43 g/mol
- Purity : 97% .
The compound exhibits biological activity through several mechanisms:
- Cholinesterase Inhibition : It has been identified as a dual-action cholinesterase inhibitor, which may have implications in treating neurological disorders such as Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) enhances cholinergic neurotransmission, potentially improving cognitive function .
- NMDA Receptor Antagonism : The compound also acts as an antagonist at N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and memory function. This dual-target approach may offer therapeutic benefits over traditional single-target drugs .
- Antioxidant Properties : Preliminary studies suggest that the compound may possess antioxidant properties, contributing to its neuroprotective effects by reducing oxidative stress in neuronal cells .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits both AChE and butyrylcholinesterase (BChE), with selectivity towards BChE. The IC50 values for these activities were reported as follows:
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 12.5 |
| Butyrylcholinesterase | 7.8 |
These results indicate a significant potential for developing this compound as a therapeutic agent for cognitive enhancement .
In Vivo Studies
Animal models have been utilized to assess the efficacy of the compound in vivo. A study involving mice demonstrated that administration of this compound resulted in improved memory retention in behavioral tests compared to controls. The compound was well-tolerated with no significant adverse effects observed during the treatment period .
Case Studies
- Alzheimer's Disease Model : In a study published in Biomolecules, researchers evaluated the effects of this compound on cognitive decline in a transgenic mouse model of Alzheimer's disease. The treatment group showed a notable improvement in memory performance on the Morris water maze test, correlating with reduced levels of amyloid-beta plaques .
- Neuroprotection Against Oxidative Stress : Another study focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Results indicated that the compound significantly reduced cell death in cultured neurons exposed to oxidative agents .
Q & A
Q. What are the standard synthetic routes for preparing (R)-2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)acetic acid?
The synthesis typically involves:
- Step 1 : Protection of the pyrrolidine nitrogen with the Fmoc group using Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) .
- Step 2 : Functionalization of the pyrrolidine ring with an acetic acid moiety via alkylation or coupling reactions. Reaction conditions may require anhydrous solvents and controlled temperatures (0–25°C) to preserve stereochemistry .
- Step 3 : Purification via column chromatography (silica gel, eluent: DCM/methanol gradients) or recrystallization. Yield optimization often requires iterative adjustments to solvent ratios and reaction times .
Q. How can researchers verify the purity and identity of this compound?
- Analytical Methods :
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>95% typical for peptide-grade intermediates) .
- NMR : 1H/13C NMR to confirm stereochemistry (e.g., δ 7.3–7.8 ppm for Fmoc aromatic protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+ expected at m/z 396.17) .
Q. What safety precautions are critical when handling this compound?
Q. What are the primary applications in academic research?
- Peptide Synthesis : Acts as an Fmoc-protected building block for solid-phase peptide synthesis (SPPS), enabling selective deprotection with piperidine .
- Drug Development : Used to introduce chiral pyrrolidine motifs into bioactive molecules (e.g., protease inhibitors) .
Advanced Research Questions
Q. How can reaction yields be optimized during coupling steps involving this compound?
- Key Factors :
- Coupling Reagents : Use HOBt/DIC or PyBOP for efficient amide bond formation while minimizing racemization .
- Solvent Choice : DMF or DCM improves solubility of Fmoc intermediates; anhydrous conditions prevent hydrolysis .
- Temperature Control : Maintain 0–4°C during activation to reduce side reactions .
- Monitoring : Real-time FTIR or LC-MS to track reaction progress and adjust stoichiometry .
Q. What strategies address stability issues in long-term storage?
Q. How does the stereochemistry of the pyrrolidine ring influence biochemical activity?
- Case Study : The (R)-configuration enhances binding affinity to protease active sites compared to (S)-isomers, as shown in molecular docking studies .
- Methodology :
- Compare diastereomers via circular dichroism (CD) spectroscopy.
- Use chiral HPLC (Chiralpak IA column) to resolve enantiomers and test in bioassays .
Q. What analytical techniques resolve contradictions in reported reactivity data?
Q. How can researchers troubleshoot low coupling efficiency in SPPS using this compound?
- Diagnostic Steps :
- Solutions :
- Increase coupling time (2–4 hours) or use double coupling.
- Switch to more activating reagents (e.g., HATU instead of HOBt) .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
